1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde
Overview
Description
1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde is an organic compound that features an imidazole ring substituted with a phenylpropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-phenylpropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group at the 5-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: 1-(3-Phenylpropyl)-1h-imidazole-5-carboxylic acid.
Reduction: 1-(3-Phenylpropyl)-1h-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
3-Phenylpropanal: Similar structure but lacks the imidazole ring.
1-(3-Phenylpropyl)-1h-imidazole: Similar structure but lacks the aldehyde group.
3-Phenylpropylamine: Similar structure but lacks both the imidazole ring and the aldehyde group.
Uniqueness: 1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde is unique due to the presence of both the imidazole ring and the aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-(3-phenylpropyl)imidazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-13-9-14-11-15(13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPHIFWZLDUSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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